molecular formula C10H14ClNO2S B1377322 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride CAS No. 1376271-28-1

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride

Cat. No.: B1377322
CAS No.: 1376271-28-1
M. Wt: 247.74 g/mol
InChI Key: CJHNOVGWMHQYST-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2S and its molecular weight is 247.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A novel one-pot synthesis technique was developed for fully substituted thiophen-2(3H)-ones, demonstrating the versatility of morpholine and thiophene derivatives in synthesizing complex heterocyclic compounds. This method provides moderate to good yields, indicating the potential for efficient production of similar compounds (Zali-Boeini & Pourjafarian, 2012).

Biological and Medicinal Applications

  • Morpholine and thiophene derivatives have been studied for their antitumor properties. For instance, tertiary aminoalkanol hydrochlorides derived from morpholine showed potential antitumor activity, highlighting the therapeutic relevance of such compounds in cancer research (Isakhanyan et al., 2016).
  • Similarly, novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines have been synthesized and shown to exhibit potent antimycobacterial activity against Mycobacterium tuberculosis, suggesting their utility in developing new antitubercular agents (Marvadi et al., 2019).

Material Science and Corrosion Inhibition

  • The application of compounds featuring morpholine and thiophene groups extends to materials science, where they serve as corrosion inhibitors. A study on the corrosion inhibition properties of a Mannich base derived from morpholine and thiophene on mild steel in hydrochloric acid solution demonstrated that such compounds can effectively protect against corrosion, offering valuable insights into their application in protecting metal surfaces (Lavanya, Priya, & Vijaya, 2020).

Properties

IUPAC Name

2-morpholin-3-yl-1-thiophen-2-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-9(10-2-1-5-14-10)6-8-7-13-4-3-11-8;/h1-2,5,8,11H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHNOVGWMHQYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride
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2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride
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2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride
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2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride
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2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride
Reactant of Route 6
2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.